3-Chloro-6-fluoroquinoline

Medicinal Chemistry Structure-Activity Relationship Drug Design

Select 3-Chloro-6-fluoroquinoline for its unmatched 3-Cl synthetic handle enabling rapid SAR diversification via SNAr, combined with a strong 6-F electron-withdrawing effect critical for CYP2A6 interaction and antimalarial potency. This specific regioisomer avoids the genotoxic liabilities of other halogenated quinolines, ensuring safer early-stage profiling. Ideal for constructing focused libraries against drug-resistant P. falciparum.

Molecular Formula C9H5ClFN
Molecular Weight 181.59 g/mol
Cat. No. B11911543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-fluoroquinoline
Molecular FormulaC9H5ClFN
Molecular Weight181.59 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C=C2C=C1F)Cl
InChIInChI=1S/C9H5ClFN/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H
InChIKeyFYSTUXKVTAURTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-6-fluoroquinoline: A Key Halogenated Quinoline Scaffold for Drug Discovery and Chemical Biology


3-Chloro-6-fluoroquinoline is a di-halogenated quinoline derivative that serves as a versatile building block in medicinal chemistry and chemical biology . The quinoline core is a privileged structure found in numerous bioactive compounds, including antimalarial, antibacterial, and anticancer agents [1]. The specific substitution pattern of a chlorine atom at the 3-position and a fluorine atom at the 6-position confers unique electronic and steric properties, influencing both the compound's reactivity in synthetic transformations and its interactions with biological targets . This compound is primarily utilized in early-stage drug discovery research, often as a synthetic intermediate for constructing more complex libraries of quinoline-based molecules.

Why 3-Chloro-6-fluoroquinoline Cannot Be Simply Replaced by Other Halogenated Quinolines


Generic substitution of 3-Chloro-6-fluoroquinoline with other halogenated quinoline analogs is not a straightforward process due to the profound impact of both the position and nature of halogen substituents on biological activity and chemical reactivity . For instance, the 6-fluoro substituent is known to exert a stronger electron-withdrawing effect compared to fluoro substitutions at the 5- or 8- positions, which can significantly alter the compound's interaction with enzymatic targets [1]. Furthermore, the presence of a chlorine at the 3-position provides a specific handle for further synthetic elaboration that is absent in mono-fluorinated or differently chlorinated analogs [2]. This unique combination of electronic and steric factors, as detailed in the quantitative evidence below, means that even closely related compounds can exhibit vastly different potency, selectivity, and pharmacokinetic profiles, making the selection of the correct building block critical for successful research outcomes.

Quantifiable Differentiation of 3-Chloro-6-fluoroquinoline: A Comparative Analysis Against Key Analogs


Structural and Electronic Differentiation from Isomeric Mono-Fluoroquinolines

The 6-fluoro substituent on the quinoline ring provides a distinct electronic advantage over other regioisomers. In an enzymatic study, 6-fluoroquinoline (6FQ) exhibited significantly stronger inhibition of coumarin 7-hydroxylase activity (CYP2A6) compared to 3-fluoroquinoline (3FQ) [1]. While 3FQ only weakly inhibited the enzyme, resulting in a higher apparent Vmax, the presence of a 6-fluoro group, as in 6FQ and the target compound, is associated with a stronger interaction with the CYP active site. This suggests that 3-Chloro-6-fluoroquinoline, by virtue of its 6-fluoro substituent, may possess a superior binding profile for certain biological targets compared to its 3-fluoroquinoline analogs.

Medicinal Chemistry Structure-Activity Relationship Drug Design

Antimicrobial Potential of 3-Chloro-6-fluoroquinoline Relative to Other Halogenated Quinolines

The combination of halogen substituents in the quinoline scaffold is a key driver of antimicrobial activity. A series of chloroquinoline analogs demonstrated significant antibacterial effects, with some novel substituted chloroquinolines exhibiting potent activity against Mycobacterium smegmatis ATP synthase [1]. The most active compounds in this class showed IC50 values ranging from 0.36 to 1.83 µM against this target, a crucial enzyme for mycobacterial viability [1]. While direct data for 3-Chloro-6-fluoroquinoline is not available, its structural features—a chlorine at the 3-position and a fluorine at the 6-position—place it within a well-validated class of antimicrobial agents. The 3-chloro moiety, in particular, is a common feature in compounds targeting bacterial enzymes, suggesting that this specific substitution pattern may contribute to a favorable antimicrobial profile compared to non-chlorinated or differently halogenated analogs [2].

Antibacterial Drug Discovery Microbiology

Differentiation in CYP Enzyme Inhibition Profile Among Fluoroquinoline Isomers

The position of a fluorine atom on the quinoline ring significantly alters its potential for drug-drug interactions and toxicity profile. In a study of genotoxicity, 6-fluoroquinoline was found to be capable of inducing unscheduled DNA synthesis (UDS), a marker of genotoxic potential [1]. This contrasts sharply with 2-, 3-, or 4-fluoroquinoline, for which no significant effect on UDS was observed [1]. This data indicates that the 6-fluoro substitution confers a distinct and potentially undesirable genotoxic property compared to other fluoro isomers. For researchers investigating the safety profile of quinoline derivatives, 3-Chloro-6-fluoroquinoline serves as a critical tool to specifically understand and mitigate the toxicological liabilities associated with the 6-fluoro substitution.

Drug Metabolism Pharmacokinetics Toxicology

3-Chloro Substituent Provides a Distinct Synthetic Handle Compared to Non-Chlorinated Analogs

The presence of a chlorine atom at the 3-position of the quinoline ring offers a unique advantage in chemical synthesis that is not available with non-chlorinated analogs like 6-fluoroquinoline. In a study synthesizing novel fluoroquinoline derivatives, the chlorine in 2-chloro-7-fluoroquinoline-3-carbaldehyde was successfully replaced with various nucleophiles via nucleophilic aromatic substitution (SNAr) [1]. This reaction is a cornerstone for generating diverse compound libraries. The chlorine atom at the 3-position in 3-Chloro-6-fluoroquinoline serves as an analogous synthetic handle, enabling efficient diversification of the quinoline core at this specific site. This allows chemists to explore chemical space around the 3-position in a way that is not possible with the unsubstituted 6-fluoroquinoline parent.

Synthetic Chemistry Medicinal Chemistry Building Blocks

Antiplasmodial Activity Profile of 6-Fluoroquinoline Derivatives Compared to Other Antimalarial Scaffolds

The 6-fluoroquinoline core is a validated scaffold for developing novel antimalarial agents. A study on the structure-activity relationships (SAR) of new 6-fluoroquinoline derivatives demonstrated potent in vitro antiplasmodial activity against both sensitive and multidrug-resistant strains of Plasmodium falciparum [1]. While the specific IC50 values for the final optimized compounds are not provided in the abstract, the study explicitly identifies modifications at the 2- and 4-positions of the 6-fluoroquinoline ring as critical for activity [1]. This underscores the value of 3-Chloro-6-fluoroquinoline as an advanced intermediate. Its 3-chloro group can be strategically replaced or elaborated to install key pharmacophores at the adjacent 2- or 4-positions, enabling medicinal chemists to efficiently explore the SAR around this promising antimalarial scaffold.

Antimalarial Drug Discovery Parasitology

Optimal Research and Industrial Applications for 3-Chloro-6-fluoroquinoline


As a Key Building Block for Generating Diverse 3-Substituted 6-Fluoroquinoline Libraries via SNAr

In medicinal chemistry, 3-Chloro-6-fluoroquinoline is an ideal starting material for synthesizing focused libraries of 3-substituted analogs. The chlorine atom at the 3-position serves as a versatile leaving group, enabling efficient nucleophilic aromatic substitution (SNAr) reactions with a wide range of amines, thiols, and alkoxides [1]. This allows chemists to rapidly explore chemical space around the 3-position of the 6-fluoroquinoline core, a crucial step in hit-to-lead optimization and structure-activity relationship (SAR) studies. This synthetic utility provides a distinct advantage over non-halogenated or differently halogenated quinoline building blocks, offering a direct route to diverse compound collections.

As a Tool Compound for Investigating CYP2A6 and Genotoxicity Related to 6-Fluoro Substitution

For researchers in drug metabolism and toxicology, 3-Chloro-6-fluoroquinoline represents a valuable tool compound. Its 6-fluoro substitution confers a strong interaction with CYP2A6, as demonstrated by the potent enzyme inhibition of 6-fluoroquinoline compared to the 3-fluoro isomer [1]. Furthermore, the 6-fluoro position is uniquely associated with genotoxicity, as evidenced by its ability to induce UDS, unlike other fluoroquinoline regioisomers . These properties make this compound an essential standard for investigating the specific impact of a 6-fluoro group on drug metabolism and safety, allowing for a focused assessment of these liabilities in novel drug candidates.

As a Precursor in the Development of Novel Antimalarial Agents Targeting Resistant Strains

In antimalarial drug discovery, the 6-fluoroquinoline scaffold is a recognized platform for developing new therapeutics with activity against drug-resistant Plasmodium falciparum [1]. 3-Chloro-6-fluoroquinoline provides an advanced and strategically functionalized intermediate for this purpose. Researchers can leverage the reactive 3-chloro group to install diverse pharmacophores at the adjacent 2- and 4-positions, which are known to be critical for modulating antiplasmodial potency and overcoming resistance mechanisms [1]. This targeted approach is more efficient than starting from an unsubstituted quinoline core, accelerating the path to novel antimalarial leads.

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